molecular formula C13H14N2O4 B13046325 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid

6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid

Katalognummer: B13046325
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: IKRYBUCWOOISLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of related pyrazolo[1,5-a]pyridine derivatives provides critical insights into the electronic environment of the scaffold. For example, in pyrazolo[1,5-a]pyridine itself, characteristic chemical shifts occur at δ 6.58–8.39 ppm for aromatic protons, with coupling constants (J) ranging from 0.9 to 8.94 Hz depending on adjacent substituents. In the target compound, the carboxylic acid proton is expected to appear as a broad singlet near δ 12–13 ppm in deuterated dimethyl sulfoxide (DMSO-d6), though exchange broadening may obscure this signal. The methylene protons of the tetrahydro-2H-pyran ring typically resonate as multiplet signals between δ 3.5–4.5 ppm, while the oxygen-linked methine proton (attached to C4 of the oxane ring) appears as a triplet near δ 4.9 ppm due to coupling with adjacent methylene groups.

Infrared (IR) Spectroscopy

Key functional group vibrations are identifiable in the IR spectrum. The carboxylic acid moiety exhibits a broad O–H stretch between 2500–3300 cm⁻¹ and a strong C=O stretching vibration at approximately 1675 cm⁻¹. The ether linkage (C–O–C) of the tetrahydro-2H-pyran-4-yloxy group shows a characteristic absorption near 1255 cm⁻¹, consistent with alkyl ethers. Aromatic C–H stretching vibrations from the pyrazolo[1,5-a]pyridine core appear between 3000–3100 cm⁻¹, while out-of-plane bending modes for the fused aromatic system are observed near 750–850 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula C₁₃H₁₄N₂O₄ , with a calculated exact mass of 262.0954 g/mol and an observed molecular ion peak at m/z 262.26. Fragmentation patterns typically include loss of the carboxylic acid group (–CO₂H, 45.02 g/mol) and cleavage of the ether linkage, yielding a base peak corresponding to the pyrazolo[1,5-a]pyridine fragment (C₇H₅N₂⁺, m/z 117.04).

Spectroscopic Technique Key Diagnostic Features
¹H NMR δ 4.9 ppm (oxane methine), δ 6.5–8.4 ppm (aromatic protons), δ 12–13 ppm (carboxylic acid)
IR 1675 cm⁻¹ (C=O stretch), 1255 cm⁻¹ (C–O–C stretch), 2500–3300 cm⁻¹ (O–H stretch)
MS Molecular ion at m/z 262.26, fragment ions at m/z 217.24 (–CO₂H) and 117.04 (C₇H₅N₂⁺)

Crystallographic Characterization and Conformational Analysis

While single-crystal X-ray diffraction data for this specific compound is not publicly available, structural analogs provide valuable insights. The pyrazolo[1,5-a]pyridine core adopts a nearly planar configuration, with dihedral angles between the pyrazole and pyridine rings typically less than 5°. The tetrahydro-2H-pyran ring exists predominantly in a chair conformation, as evidenced by studies of 6-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine derivatives. In this conformation, the oxygen atom occupies an equatorial position, minimizing 1,3-diaxial interactions and stabilizing the molecule through hyperconjugative effects.

The orientation of the oxy substituent relative to the pyrazolo[1,5-a]pyridine plane is critical. Computational models suggest that the ether oxygen engages in weak intramolecular hydrogen bonding with the carboxylic acid proton, forming a six-membered pseudo-cyclic structure. This interaction likely influences the compound’s solubility and reactivity. Torsional angles between the pyran ring and the pyrazolo[1,5-a]pyridine system range from 60–80°, as observed in similar triazolopyridine derivatives.

The carboxylic acid group at position 3 participates in intermolecular hydrogen bonding networks in the solid state, a feature common to crystalline aromatic carboxylic acids. This propensity for hydrogen bond formation may explain the compound’s relatively high melting point compared to non-carboxylated analogs.

Eigenschaften

Molekularformel

C13H14N2O4

Molekulargewicht

262.26 g/mol

IUPAC-Name

6-(oxan-4-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O4/c16-13(17)11-7-14-15-8-10(1-2-12(11)15)19-9-3-5-18-6-4-9/h1-2,7-9H,3-6H2,(H,16,17)

InChI-Schlüssel

IKRYBUCWOOISLS-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1OC2=CN3C(=C(C=N3)C(=O)O)C=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazolo[1,5-A]pyridine core through a series of cyclization reactions. The tetrahydro-2H-pyran-4-yl ether group is then introduced via an etherification reaction, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydro-2H-pyran-4-yl ether group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound belongs to a class of pyrazolo derivatives, characterized by a unique structural framework that contributes to its biological activity. The presence of the tetrahydro-2H-pyran moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo derivatives, including 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid, as anticancer agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.

Case Study:
A study focused on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain analogs had potent inhibitory activity against BRAF V600E kinase, a critical target in melanoma treatment. The most promising compounds showed half-maximal inhibitory concentrations (IC50) in the nanomolar range, indicating strong potential for further development in cancer therapies .

CompoundTarget KinaseIC50 (nM)Cell Line Tested
1vBRAF V600E23.6A375
1uBRAF V600E51.5HT-29

Neuroprotective Effects

The neuroprotective properties of pyrazolo derivatives are gaining attention, particularly in the context of neurodegenerative diseases. The modulation of specific signaling pathways involved in neuronal survival and apoptosis is a key area of investigation.

Research Insight:
Studies have shown that similar compounds can inhibit neuroinflammation and promote neuronal survival in vitro. This suggests that 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid may possess neuroprotective capabilities worth exploring further.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in disease pathways has been documented. For instance, its structural similarity to known enzyme inhibitors suggests it could interact with targets such as kinases and phosphatases.

Case Study:
Inhibitory assays conducted on related pyrazolo compounds revealed effective inhibition against several kinases critical for cell proliferation and survival, supporting the hypothesis that 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid may exhibit similar properties.

Enzyme TargetInhibition TypeReference
BRAFCompetitive
MEKNon-competitive

Wirkmechanismus

The mechanism of action of 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid with structurally and functionally related compounds, focusing on structural modifications , physicochemical properties , and biological activity .

Structural and Functional Analogues

Compound Name Key Structural Features Biological Activity/Application Reference(s)
6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid - 6-position: Tetrahydro-2H-pyran-4-yloxy group (moderate polarity, bulky substituent)
- 3-position: Carboxylic acid (polar, ionizable)
Likely kinase inhibition or antimicrobial activity (inferred from analogues)
Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives - 3-position: Carboxamide (polar, hydrogen-bonding)
- Variable aryl/alkyl substituents
Antituberculosis agents (MIC: 0.05–1.56 µg/mL vs. drug-resistant M. tuberculosis)
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate - 3-position: Methyl ester (lipophilic, metabolically labile) Intermediate for drug synthesis
6-Hydroxy-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile - 6-position: Hydroxy group (polar, acidic)
- 4-position: Methoxy (electron-donating)
- 3-position: Nitrile (moderate polarity)
Unreported, but nitrile may enhance metabolic stability
4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid - 4-position: Difluoromethyl (electron-withdrawing, lipophilic)
- 3-position: Carboxylic acid
Potential kinase inhibitor (inferred from fluorinated analogues)

Key Comparative Insights

Substituent Effects on Polarity and Solubility :

  • The tetrahydro-2H-pyran-4-yloxy group in the target compound introduces moderate polarity and steric bulk, contrasting with the methoxy (electron-donating) or hydroxy (acidic) groups in analogues .
  • The carboxylic acid at the 3-position enhances aqueous solubility compared to methyl esters or nitriles, which are more lipophilic .

Biological Activity :

  • Carboxamide derivatives (e.g., 6a–6p ) exhibit potent antituberculosis activity, suggesting that the carboxylic acid in the target compound could be modified to amides for enhanced efficacy .
  • Fluorinated analogues (e.g., 4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid ) may offer improved metabolic stability and target affinity due to fluorine’s electronegativity .

Pharmacokinetic Considerations :

  • Methyl esters (e.g., Methyl pyrazolo[1,5-a]pyridine-3-carboxylate) are prodrugs that hydrolyze to active carboxylic acids in vivo, whereas the target compound’s free acid form may have faster systemic clearance .
  • The tetrahydro-2H-pyran-4-yloxy group may reduce hepatic clearance compared to smaller substituents like methoxy, as seen in PET tracer studies with pyrazolo[1,5-a]pyrimidine derivatives .

Biologische Aktivität

6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and molecular structure, which includes a pyrazolo[1,5-A]pyridine core with a tetrahydro-2H-pyran substituent.

PropertyDetails
IUPAC Name 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid
Molecular Formula C_{12}H_{15}N_{3}O_{3}
Molecular Weight 233.26 g/mol
CAS Number Not available

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of the ALK5 receptor (activin-like kinase 5), which plays a crucial role in the TGF-β signaling pathway associated with various diseases, including cancer and fibrosis.

Inhibition of ALK5

Research has shown that derivatives of this compound exhibit potent inhibitory effects on ALK5. For instance, one study reported that certain pyrazole derivatives demonstrated IC50 values as low as 25 nM for ALK5 autophosphorylation and 74.6 nM for NIH3T3 cell activity. These findings suggest that the compound could effectively modulate TGF-β signaling, offering a novel approach to cancer treatment and fibrosis management .

Antitumor Efficacy

In vivo studies using CT26 xenograft models have indicated that oral administration of related compounds can significantly inhibit tumor growth without causing noticeable toxicity. This highlights the potential of these compounds as therapeutic agents in oncology .

Case Studies and Research Findings

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their biological activity against ALK5. Among these, one compound (designated as 8h) showed remarkable potency with an IC50 value of 25 nM, demonstrating significant inhibition of both ALK5 activity and tumor cell proliferation .
  • Pharmacokinetic Profile : The pharmacokinetic properties of these compounds were also assessed, revealing favorable absorption and distribution characteristics that support their potential use in clinical settings .
  • Cellular Mechanisms : Further investigations into the cellular mechanisms revealed that these compounds could affect downstream signaling pathways linked to cell proliferation and apoptosis, thus providing insights into their therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid, a comparison with similar heterocyclic compounds is essential.

CompoundIC50 (nM)Biological TargetNotes
6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid25ALK5Potent inhibitor
Pyrazolo[3,4-d]pyrimidineVariesVarious kinasesLess selective than pyrazole derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineVariesMultiple targetsMore complex structure

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.